

# Application Note: Enzymatic Upcycling of Polyethylene Terephthalate (PET) to Calcium Terephthalate

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## Compound of Interest

Compound Name: Calcium terephthalate

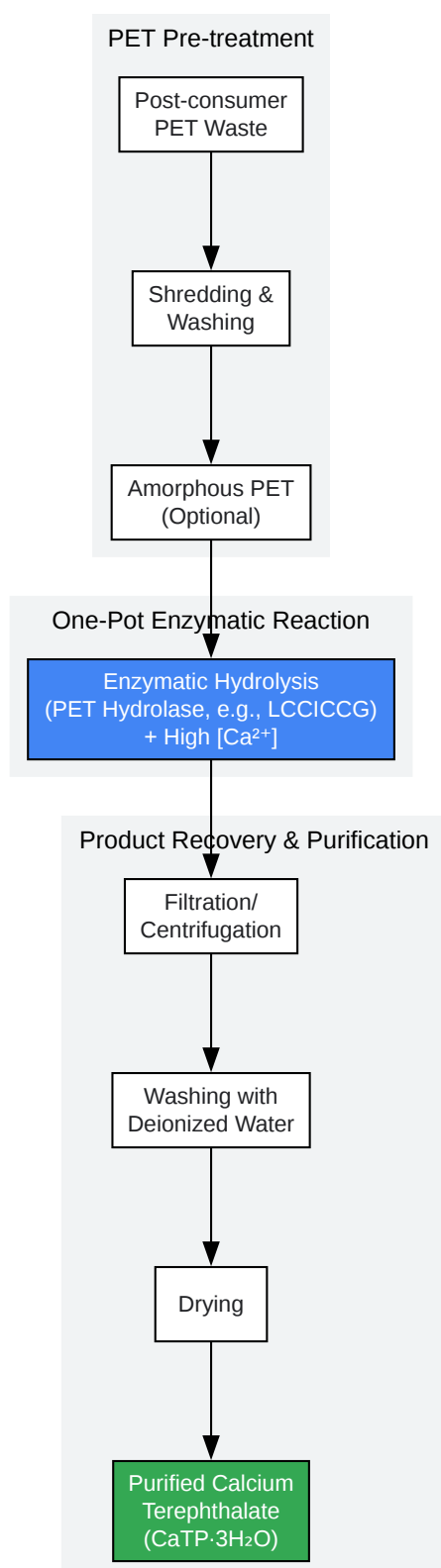
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Audience: Researchers, scientists, and drug development professionals.

**Introduction** Polyethylene terephthalate (PET) is a major contributor to global plastic pollution due to its widespread use in packaging and textiles and its resistance to natural degradation.[1][2][3] Enzymatic upcycling presents a sustainable and environmentally friendly alternative to traditional recycling methods, which often result in downcycled products or require harsh chemical treatments.[2][3][4] This process utilizes PET-hydrolyzing enzymes to depolymerize PET waste back to its monomer, terephthalic acid (TPA), which can then be converted into value-added products.[3][5] This application note details a one-pot protocol for the enzymatic conversion of PET directly into **calcium terephthalate** (CaTP), a valuable material for applications such as battery anodes.[1][6] The described method enhances process efficiency by improving enzyme stability and simplifying product recovery.[6][7]

**Principle of the Method** The process involves the enzymatic hydrolysis of PET using thermostable PET hydrolases in the presence of calcium ions. The enzymes, such as a highly engineered leaf-branch compost cutinase (LCC ICCG), break down the ester bonds of the PET polymer into its constituent monomers: terephthalic acid (TPA) and ethylene glycol (EG).[5][8][9] The presence of a high concentration of calcium ions serves a dual purpose: it enhances the thermal stability and activity of the enzyme and drives the precipitation of the TPA product as solid hydrated **calcium terephthalate** (CaTP·3H<sub>2</sub>O).[1][6][7] This one-pot approach simplifies the downstream processing, as the solid CaTP can be easily separated from the soluble reaction components, like ethylene glycol, and purified.



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Figure 1. Overall workflow for the one-pot enzymatic upcycling of PET to **calcium terephthalate**.

## Materials and Equipment

Reagents:

- Post-consumer PET flakes
- Thermostable PET hydrolase (e.g., LCC ICCG)
- Calcium Hydroxide ( $\text{Ca}(\text{OH})_2$ ) or Calcium Chloride ( $\text{CaCl}_2$ )
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) for pH adjustment
- Deionized (DI) water
- Reagents for analytical methods (e.g., HPLC-grade solvents, TPA standard)

Equipment:

- Jacketed glass reactor or incubator shaker capable of maintaining temperatures up to 80°C
- pH meter and controller
- Filtration apparatus (e.g., Büchner funnel) or centrifuge
- Vacuum oven or freeze-dryer
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance

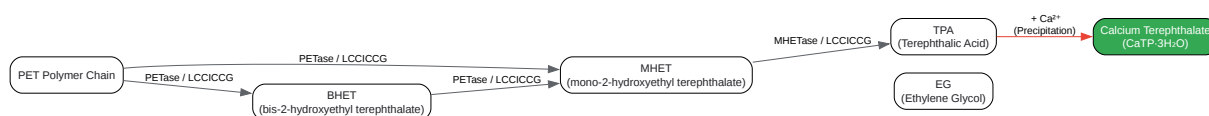
## Experimental Protocols

### Protocol 1: One-Pot Enzymatic Depolymerization of PET and Synthesis of CaTP

This protocol is adapted from a study that demonstrated a high-yield, one-pot conversion of PET waste into CaTP.[1][6]

- Substrate Preparation:
  - Wash post-consumer PET flakes thoroughly with water to remove contaminants.
  - Dry the flakes completely. For enhanced degradation rates, the crystallinity of PET can be reduced, though many modern enzymes are effective on semi-crystalline PET.[2][10]
- Reaction Setup:
  - Prepare a reaction slurry in a temperature-controlled reactor by adding PET flakes to a final concentration of 200 g/L.[6]
  - Add a calcium salt, such as  $\text{Ca(OH)}_2$ , to achieve a high concentration of calcium ions (e.g., up to 1 M).[1][6] The presence of  $\text{Ca(OH)}_2$  also helps in maintaining an alkaline pH.
  - Add the thermostable PET hydrolase (e.g., LCC ICCG) to the slurry. The optimal enzyme loading should be determined empirically but can start in the range of 1-5 mg of enzyme per gram of PET.
- Reaction Conditions:
  - Adjust the initial pH of the reaction mixture to the optimal range for the chosen enzyme (e.g., pH 8.0-9.0).[4][11] Use a concentrated base like KOH or NaOH for adjustment.
  - Set the reaction temperature to the enzyme's optimum, for instance, 70-80°C for thermostable enzymes like LCC ICCG.[2][6][12]
  - Maintain the reaction with constant stirring for 12-24 hours.[6] During the reaction, TPA is released and immediately reacts with  $\text{Ca}^{2+}$  to precipitate as  $\text{CaTP} \cdot 3\text{H}_2\text{O}$ .[1][6]
- Product Recovery and Purification:
  - After the reaction, cool the mixture to room temperature.

- Separate the solid  $\text{CaTP} \cdot 3\text{H}_2\text{O}$  precipitate from the liquid phase (containing ethylene glycol and residual enzyme) by filtration or centrifugation.[4]
- Wash the collected solid product multiple times with deionized water to remove soluble impurities.
- Dry the purified  $\text{CaTP} \cdot 3\text{H}_2\text{O}$  in a vacuum oven at 60-80°C until a constant weight is achieved.[13]



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Figure 2. Reaction pathway of PET enzymatic hydrolysis and subsequent precipitation to CaTP.

## Protocol 2: Analytical Quantification of Terephthalic Acid (TPA)

To determine the conversion yield, the concentration of TPA in the reaction supernatant (or after re-dissolving the CaTP product) can be quantified using HPLC.[14][15][16]

- Sample Preparation:
  - Take an aliquot of the reaction supernatant. Centrifuge to remove any solids.
  - Dilute the sample with the mobile phase to a concentration within the calibration curve range.
  - To analyze the final product, accurately weigh a small amount of dried CaTP, dissolve it in an alkaline solution (e.g., dilute NaOH), and then neutralize the pH to ~7 with a mineral acid before dilution.[17]

- Filter the diluted sample through a 0.22 µm syringe filter before injection.[18]
- HPLC Conditions:
  - Column: Anion-exchange or a suitable reverse-phase C18 column (e.g., Agilent Poroshell 120 SB-C18).[14][18]
  - Mobile Phase: Isocratic or gradient elution using a buffered aqueous solution, such as a phosphate buffer, with an organic modifier like acetonitrile or methanol.[16][18] An acidic mobile phase (e.g., with 0.1% phosphoric acid) is often used to ensure TPA is in its protonated form.[18]
  - Flow Rate: 0.5 - 1.0 mL/min.
  - Detection: UV detector at 240 nm or 254 nm.[19][20]
  - Quantification: Create a calibration curve using a series of TPA standards of known concentrations. Calculate the TPA concentration in the samples by comparing their peak areas to the standard curve.

## Data Presentation

### Table 1: Optimal Conditions for Common PET-Hydrolyzing Enzymes

Enzyme/System	Source Organism/Method	Optimal Temp. (°C)	Optimal pH	Key Characteristics	Reference(s)
PETase	Ideonella sakaiensis	30 - 40	7.0 - 9.0	Mesophilic, specific for PET but limited thermostability.	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[21]</a>
MHETase	Ideonella sakaiensis	30 - 45	7.5 - 8.5	Hydrolyzes MHET to TPA and EG.	<a href="#">[11]</a> <a href="#">[22]</a>
HiC	Humicola insolens	70	8.0	Thermostable cutinase, effective on low-crystallinity PET.	<a href="#">[2]</a> <a href="#">[10]</a> <a href="#">[23]</a>
LCC	Leaf-branch compost metagenome	> 65	8.0	Thermostable, high activity.	<a href="#">[2]</a> <a href="#">[12]</a>
LCC ICCG	Engineered LCC variant	72 - 80	8.0 - 9.0	High thermostability and >90% PET depolymerization in 10h.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Yeast Display	S. cerevisiae	30	9.0	Whole-cell biocatalyst displaying PETase and MHETase.	<a href="#">[11]</a>

**Table 2: Quantitative Data on Enzymatic PET Upcycling to Calcium Terephthalate**

PET Loading	Enzyme	Reaction Time (h)	Temp. (°C)	PET Conversion / CaTP Yield	Purity	Reference(s)
200 g/L	LCC ICCG	12	80	~84% conversion to CaTP·3H <sub>2</sub> O	Not specified	[1][6]
1000 g (mass flow)	Not specified	Not specified	Not specified	993.4 g of CaTP·3H <sub>2</sub> O	Not specified	[1]
40 g	Not specified	72	Not specified	8-11 g recovered TPA from waste	>80% (TPA)	[24]
Not specified	PETase/M HETase	168 (7 days)	30	< 20 µM TPA from bottle punches	Not specified	[11]

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